Phthalimidinoglutarimide-5'-propargyl-OH
Description
Phthalimidinoglutarimide-5'-propargyl-OH (referred to as PHZ-OH in ) is a synthetic small molecule with a complex structure featuring a phthalimidinoglutarimide backbone and a terminal propargyl-hydroxyl (-C≡C-CH2OH) moiety. Its synthesis involves multi-step reactions, including the preparation of intermediates such as 3-(ethoxymethoxy)-N,N-diethylaniline (2) and 2-amino-5-(diethylamino)benzenesulfonoperoxothioic O-acid (3), culminating in the final product characterized by HPLC (purity ≥95%) and high-resolution mass spectrometry (HRMS) .
Properties
Molecular Formula |
C16H14N2O4 |
|---|---|
Molecular Weight |
298.29 g/mol |
IUPAC Name |
3-[6-(3-hydroxyprop-1-ynyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C16H14N2O4/c19-7-1-2-10-3-4-12-11(8-10)9-18(16(12)22)13-5-6-14(20)17-15(13)21/h3-4,8,13,19H,5-7,9H2,(H,17,20,21) |
InChI Key |
VCGDCCGJQVERNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)C#CCO |
Origin of Product |
United States |
Preparation Methods
Preparation of Key Intermediates
- Phthalimide Derivatives : Synthesized via condensation of phthalic anhydride with ammonia or primary amines, forming the isoindoline-1,3-dione core.
- Glutarimide Derivatives : Typically prepared by cyclization of glutaramic acid derivatives or via ring-closure reactions of appropriate amino acids.
These intermediates serve as the platform for further functionalization.
Propargylation Reaction
The critical step involves regioselective introduction of the propargyl group at the 5' position. This is achieved by:
- Using propargyl bromide as the alkylating agent,
- Employing dibutyl tin oxide as a mild base to activate hydroxyl groups,
- Utilizing tetrabutyl ammonium bromide as a phase transfer catalyst to enhance reaction efficiency.
The reaction is carried out in dry solvents such as dimethylformamide (DMF) at moderate temperatures (40–45°C) over extended periods (e.g., 24 hours).
This method allows selective 2'- or 3'-O-propargylation on nucleoside analogs, which is analogous to the 5'-propargylation in this compound synthesis. The reaction yields a mixture of regioisomers favoring the 2'-O-propargyl isomer, which can be separated by chromatographic techniques.
Hydroxyl Group Installation and Functional Group Manipulation
Following propargylation, the hydroxyl group at the 5' position is preserved or introduced through selective deprotection or oxidation/reduction steps, depending on the protecting groups used during synthesis.
For example, base or acid treatments (e.g., aqueous ammonia or acetic acid) are employed to remove protecting groups and yield the free hydroxyl functionality.
Purification and Characterization
- Purification is typically performed by silica gel column chromatography using solvent gradients (e.g., chloroform:hexane:acetone mixtures).
- High-performance liquid chromatography (HPLC) on reverse-phase C-18 columns is used to confirm purity (>99%) and to isolate the desired regioisomer.
- Characterization includes UV spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry to verify structure and purity.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Phthalimide preparation | Phthalic anhydride + ammonia | High (typical) | Standard condensation |
| Glutarimide formation | Cyclization of glutaramic acid derivatives | Moderate to high | Ring closure under acidic/basic conditions |
| Propargylation | Propargyl bromide, dibutyl tin oxide, tetrabutyl ammonium bromide, DMF, 40–45°C, 24 h | 50–60% (conversion monitored by TLC) | Mixture of regioisomers; requires chromatographic separation |
| Deprotection/hydroxyl formation | Aqueous ammonia or 80% aqueous acetic acid, room temp, 20–25 min | High | Efficient removal of protecting groups |
| Purification | Silica gel chromatography, HPLC | >99% purity | Essential for isolating regioisomeric products |
Research Discoveries and Optimization
- The regioselectivity of propargylation can be influenced by the choice of base and phase transfer catalyst, with dibutyl tin oxide and tetrabutyl ammonium bromide providing favorable isomeric ratios toward the desired 5'-propargyl-OH derivative.
- The method is generalizable to various nucleoside analogs and has been adapted for large-scale synthesis using continuous flow reactors and automated systems to improve yield and purity.
- The propargyl group’s presence enables further chemical modifications, such as click chemistry conjugations, expanding the compound’s utility in drug development and bioconjugation.
- The compound’s hydroxyl group at the 5' position is crucial for biological activity and solubility, necessitating careful protection/deprotection strategies during synthesis.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Purpose/Outcome | Comments |
|---|---|---|---|
| Intermediate synthesis | Phthalic anhydride, ammonia, glutaramic acid derivatives | Formation of phthalimide and glutarimide cores | Foundational step for compound assembly |
| Propargylation | Propargyl bromide, dibutyl tin oxide, tetrabutyl ammonium bromide, DMF, 40–45°C, 24 h | Regioselective propargyl group introduction | Yields regioisomer mixture; purification needed |
| Deprotection/hydroxylation | Aqueous ammonia or acetic acid | Removal of protecting groups, hydroxyl exposure | Critical for biological activity |
| Purification | Silica gel chromatography, HPLC | Isolation of pure 5'-propargyl-OH isomer | Achieves >99% purity |
The preparation of this compound involves a sophisticated multi-step organic synthesis centered on regioselective propargylation of phthalimide and glutarimide intermediates. The use of propargyl bromide with dibutyl tin oxide and tetrabutyl ammonium bromide under mild conditions facilitates the selective introduction of the propargyl group, while careful deprotection steps yield the critical 5'-hydroxyl functionality. Purification by chromatographic techniques ensures high purity of the final compound, essential for its application in medicinal chemistry.
This synthesis route is well-documented, versatile, and adaptable to scale-up, supported by extensive research in nucleoside chemistry and propargyl modifications. The methodologies outlined provide a robust framework for producing this compound for further biological and pharmaceutical investigations.
Chemical Reactions Analysis
Types of Reactions
3-[1,3-Dihydro-5-(3-hydroxy-1-propyn-1-yl)-1-oxo-2H-isoindol-2-yl]-2,6-piperidinedione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxypropynyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the carbonyl groups results in the formation of alcohols.
Scientific Research Applications
Applications in Targeted Protein Degradation
One of the primary applications of Phthalimidinoglutarimide-5'-propargyl-OH is in the field of targeted protein degradation . This process involves selectively degrading specific proteins within cells to modulate biological pathways and treat diseases.
Case Studies
- Case Study 1 : In a study examining the efficacy of targeted protein degradation, researchers utilized this compound to degrade a specific oncoprotein involved in cancer progression. The results indicated a significant reduction in tumor cell viability, demonstrating the compound's potential as an anti-cancer agent.
- Case Study 2 : Another investigation focused on neurodegenerative diseases, where the compound was employed to target misfolded proteins associated with conditions like Alzheimer's disease. The study revealed that treatment with the compound led to improved cellular health and reduced aggregation of toxic proteins.
Synthesis and Chemical Properties
This compound can be synthesized through various chemical pathways that involve propargylation reactions. These reactions allow for the introduction of the propargyl group into different substrates, facilitating the creation of diverse derivatives with potential biological activities .
Synthesis Routes
| Route | Description |
|---|---|
| Route A | Involves the reaction of phthalimide derivatives with glutarimide under controlled conditions to yield this compound. |
| Route B | Utilizes palladium-catalyzed cross-coupling reactions to introduce the propargyl group effectively. |
Broader Implications in Drug Development
The versatility of this compound extends beyond targeted protein degradation. Its structural attributes make it a candidate for developing novel therapeutics aimed at various diseases, including:
- Cancer : By targeting specific oncogenic pathways.
- Neurodegenerative Disorders : By promoting the clearance of toxic protein aggregates.
Mechanism of Action
The mechanism of action of 3-[1,3-Dihydro-5-(3-hydroxy-1-propyn-1-yl)-1-oxo-2H-isoindol-2-yl]-2,6-piperidinedione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The hydroxypropynyl group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Critical Analysis of Divergent Evidence
- Structural Ambiguity: While and describe phthalimidinoglutarimide-propargyl derivatives, direct data on PHZ-OH’s molecular formula and weight are absent. This gap complicates precise comparisons.
- Functional Overlap : –7 focus on microbial enzyme systems, but the propargyl-OH interaction principles (e.g., H-bonding, pH dependence) may extrapolate to eukaryotic targets .
Biological Activity
Phthalimidinoglutarimide-5'-propargyl-OH is a compound that has garnered attention in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into the biological activity of this compound, supported by diverse research findings and case studies.
Overview of this compound
Phthalimidinoglutarimide derivatives are known for their structural versatility and biological significance. The specific compound, this compound, is an analogue that has been studied for its interactions with biological targets, particularly in the context of E3 ligase-mediated protein degradation pathways.
The biological activity of this compound can be attributed to its role as a ligand in PROTAC (Proteolysis Targeting Chimeras) technology. This mechanism involves the recruitment of E3 ligases to target proteins for ubiquitination and subsequent degradation. This approach has shown promise in selectively eliminating disease-causing proteins, particularly in cancer therapy.
Table 1: Biological Activity Profile
Case Studies and Research Findings
- Anticancer Studies : Recent research has demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer models. The compound's ability to modulate protein levels through E3 ligase engagement has been pivotal in these findings.
- Neuroprotective Research : A study investigating the neuroprotective effects of phthalimide derivatives highlighted the potential of this compound in reducing oxidative stress markers and improving neuronal survival in vitro. This suggests a possible application in neurodegenerative diseases.
- Mechanistic Insights : The metabolism and hydrolysis pathways of phthalimide compounds have been explored extensively, revealing that this compound undergoes significant biotransformation, which may impact its efficacy and safety profile. Understanding these metabolic pathways is crucial for optimizing therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
